(6R)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one
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Overview
Description
(6R)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[5.5]undecane skeleton with a dienone functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(6R)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dienone group to a diol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(6R)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6R)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spirocyclic structures but different functional groups.
Dienones: Compounds with similar dienone functional groups but different cyclic structures.
Uniqueness
(6R)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one is unique due to its specific combination of a spiro[5.5]undecane skeleton and a dienone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
61661-47-0 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(6R)-1,5,5,9-tetramethylspiro[5.5]undeca-1,9-dien-3-one |
InChI |
InChI=1S/C15H22O/c1-11-5-7-15(8-6-11)12(2)9-13(16)10-14(15,3)4/h5,9H,6-8,10H2,1-4H3/t15-/m1/s1 |
InChI Key |
SNJATGMAHZJTNR-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC[C@@]2(CC1)C(=CC(=O)CC2(C)C)C |
Canonical SMILES |
CC1=CCC2(CC1)C(=CC(=O)CC2(C)C)C |
Origin of Product |
United States |
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